Fluoroquinolone C7-Substituent: 2-Thia-5-Aza Core Outperforms Ciprofloxacin and Vancomycin Against Drug-Resistant S. pneumoniae
A fluoroquinolone derivative bearing the 2-thia-5-azabicyclo[2.2.1]heptan-5-yl moiety at the C7 position demonstrated superior antibacterial activity against both quinolone-susceptible and multidrug-resistant bacterial strains when compared directly to the clinically established antibiotics ciprofloxacin and vancomycin. The differentiation was most pronounced against Streptococcus pneumoniae and multidrug-resistant S. pneumoniae clinical isolates [1]. This demonstrates the value of the 2-thia-5-aza core in designing next-generation anti-infectives where resistance has eroded the efficacy of standard fluoroquinolones and glycopeptides.
| Evidence Dimension | Antibacterial potency against multidrug-resistant S. pneumoniae |
|---|---|
| Target Compound Data | MIC values not specified in abstract, but described as 'superior antibacterial activity' (representative fluoroquinolone containing the target scaffold) |
| Comparator Or Baseline | Ciprofloxacin (fluoroquinolone) and Vancomycin (glycopeptide) |
| Quantified Difference | Superior activity relative to both comparators; exact fold-change to be determined from full data |
| Conditions | Standard broth microdilution technique; quinolone-susceptible and multidrug-resistant clinical isolates |
Why This Matters
The scaffold's ability to restore potency against resistant strains where ciprofloxacin and vancomycin fail is a critical factor for procurement in antibacterial R&D programs targeting ESKAPE pathogens.
- [1] Huang, X., Chen, D., Wu, N., Zhang, A., Jia, Z., & Li, X. (2009). The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4130-4133. View Source
